3-Bromo-4,5-dimethoxyphenol
CAS No.: 93092-14-9
Cat. No.: VC1977340
Molecular Formula: C8H9BrO3
Molecular Weight: 233.06 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 93092-14-9 |
---|---|
Molecular Formula | C8H9BrO3 |
Molecular Weight | 233.06 g/mol |
IUPAC Name | 3-bromo-4,5-dimethoxyphenol |
Standard InChI | InChI=1S/C8H9BrO3/c1-11-7-4-5(10)3-6(9)8(7)12-2/h3-4,10H,1-2H3 |
Standard InChI Key | KOUSUSBFSYVBFK-UHFFFAOYSA-N |
SMILES | COC1=C(C(=CC(=C1)O)Br)OC |
Canonical SMILES | COC1=C(C(=CC(=C1)O)Br)OC |
Introduction
3-Bromo-4,5-dimethoxyphenol is an organic compound with the molecular formula C8H9BrO3. It is a brominated derivative of dimethoxyphenol, characterized by the presence of bromine and methoxy groups attached to a phenolic ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Synthesis Methods
3-Bromo-4,5-dimethoxyphenol can be synthesized through the bromination of 4,5-dimethoxyphenol using bromine or a brominating agent such as N-bromosuccinimide. The reaction typically proceeds under reflux conditions in a solvent like chloroform. Industrial production may involve similar processes but on a larger scale, utilizing continuous flow reactors and automated systems for efficiency and high yield.
Biological Activities
Research indicates that compounds similar to 3-Bromo-4,5-dimethoxyphenol exhibit significant biological activities, including antioxidant, antibacterial, and anticancer properties. The presence of bromine and methoxy groups enhances its reactivity and biological activity, making it a subject of interest in various chemical research domains.
Cellular Effects
This compound influences cell signaling pathways, gene expression, and cellular metabolism. For example, in keratinocytes, it activates the Nrf2 signaling pathway, leading to increased expression of antioxidant enzymes like HO-1.
Comparison with Similar Compounds
Compound Name | Structure Features | Notable Activities |
---|---|---|
4-Bromo-3,5-dimethoxyphenol | Different positioning of bromine and methoxy groups | Variations in reactivity and applications |
2,6-Dibromo-3,5-dimethoxyphenol | Additional bromine at the 2-position | Different steric and electronic properties |
2,4,6-Tribromo-3,5-dimethoxyphenol | Additional bromines at the 2- and 6-positions | Increased reactivity due to multiple bromine substitutions |
3-Bromo-4,5-dimethoxyphenol is unique due to the specific arrangement of its bromine and methoxy groups, influencing its chemical reactivity and biological activity compared to other brominated dimethoxyphenols.
Research Findings
Studies have shown that at lower doses, compounds like 3-Bromo-4,5-dimethoxyphenol effectively reduce inflammation and oxidative stress without causing adverse effects. The compound remains stable under controlled conditions and continues to exert protective effects against oxidative stress over extended periods.
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